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Compound of Interest

Compound Name: Tak-733

Cat. No.: B1684333

Technical Support Center: TAK-733 Phase |
Studies

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on the dose-limiting toxicities (DLTs) of the MEK inhibitor
TAK-733, as observed in phase | clinical studies. The information is presented in a question-
and-answer format to directly address potential issues and provide guidance for experimental
design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What were the primary dose-limiting toxicities (DLTs) of TAK-733 observed in the phase |
dose-escalation study?

Al: In the first-in-human, phase | dose-escalation study of TAK-733 in patients with advanced
solid tumors (NCT00948467), four patients experienced DLTs. The observed DLTs were:

e Dermatitis acneiform
o Fatigue and pustular rash

o Stomatitis[1]
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Q2: What was the maximum tolerated dose (MTD) of TAK-733 determined in the phase |
study?

A2: The MTD of TAK-733 was established at 16 mg administered orally once daily.[1] This
determination was based on the occurrence of DLTs at higher dose levels.

Q3: At which dose levels were the dose-limiting toxicities observed?

A3: The DLTs were observed at the 11.8 mg, 16 mg, and 22 mg dose levels of TAK-733.
Specifically, one patient at 11.8 mg and one at 16 mg experienced grade 3 dermatitis
acneiform. At the 22 mg dose, one patient had a combination of grade 3 fatigue, pustular rash,
and dermatitis acneiform, while another had grade 2 stomatitis that was also considered a DLT.

Q4: What were the most common treatment-related adverse events (AEs) with TAK-733?

A4: The most frequently reported drug-related adverse events in the phase | study included
dermatitis acneiform, diarrhea, and an increase in blood creatine phosphokinase.[1]

Troubleshooting Guides

Issue: A researcher observes skin rashes in an animal model being treated with a MEK inhibitor
similar to TAK-733.

Troubleshooting Steps:

o Characterize the Rash: Document the appearance, location, and severity of the skin rash.
Note if it is papulopustular (acne-like) as this is a hallmark of MEK inhibitor-induced skin
toxicity.

o Grade the Toxicity: Use a standardized grading system, such as the Common Terminology
Criteria for Adverse Events (CTCAE), to objectively assess the severity of the dermatitis. The
phase | study for TAK-733 utilized CTCAE version 3.0.

» Consider Dose Adjustment: Skin toxicities are often dose-dependent. If the severity of the
rash is significant, consider a dose reduction or temporary interruption of the treatment to
allow for recovery.
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» Implement Supportive Care: For acneiform eruptions, management strategies that have
been used for other MEK inhibitors include the use of oral tetracyclines (e.g., doxycycline,
minocycline) and topical antibiotics.[2][3] In severe cases, low-dose isotretinoin has been
effective.[4]

Issue: An investigator notes oral lesions in a subject during a preclinical study with a MEK
inhibitor.

Troubleshooting Steps:

o Examine the Lesions: Carefully inspect the oral cavity for the presence of ulcers or
inflammation. Note their size, location, and appearance. Stomatitis associated with MEK
inhibitors can present as aphthous-like ulcers.

o Assess Severity: Grade the severity of the stomatitis using a standardized scale like the
CTCAE. This will help in making informed decisions about dose modifications.

o Provide Palliative Care: Management of MEK inhibitor-associated stomatitis is primarily
supportive. This can include topical corticosteroids and analgesic rinses to manage pain and
inflammation. In severe cases, dose modification may be necessary.

» Patient Education and Prophylaxis: For clinical studies, educating patients on good oral
hygiene and avoiding triggers can help minimize the severity of stomatitis.

Data Presentation

Table 1: Dose-Limiting Toxicities (DLTs) in the Phase | Study of TAK-733
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Number of Patients with

Dose Level DLT Description

DLTs
11.8 mg 1 Grade 3 Dermatitis Acneiform
16 mg 1 Grade 3 Dermatitis Acneiform

Grade 3 Fatigue, Pustular

Rash, and Dermatitis
22 mg 2 ] .
Acneiform (1 patient); Grade 2

Stomatitis (1 patient)

Table 2: Most Common Treatment-Related Adverse Events (Any Grade) in the TAK-733 Phase
| Study

Adverse Event Frequency (%)
Dermatitis Acneiform 51%
Diarrhea 29%
Increased Blood Creatine Phosphokinase 20%

Experimental Protocols
Protocol: Assessment and Grading of Dermatitis Acneiform and Stomatitis using CTCAE v3.0
This protocol outlines the methodology for grading key dose-limiting toxicities based on the

Common Terminology Criteria for Adverse Events version 3.0, as utilized in the TAK-733 phase

| study.
1. Grading of Dermatitis Acneiform (Acne/Acneiform Rash)

e Grade 1: Papules and/or pustules covering <10% of body surface area (BSA), which may or

may not be associated with symptoms of pruritus or tenderness.

o Grade 2: Papules and/or pustules covering 10-30% BSA, which may or may not be
associated with pruritus or tenderness; associated with psychosocial impact; limiting
instrumental Activities of Daily Living (ADL).
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Grade 3: Papules and/or pustules covering >30% BSA with moderate or severe symptoms;
limiting self-care ADL; associated with local superinfection requiring oral antibiotics.

Grade 4: Papules and/or pustules covering any % BSA, which may or may not be associated
with pruritus or tenderness and are associated with extensive superinfection requiring 1V
antibiotics; life-threatening consequences.

Grade 5: Death.
. Grading of Stomatitis (Mucositis/Stomatitis - Clinical Exam)
Grade 1: Erythema of the mucosa.
Grade 2: Patchy ulcerations or pseudomembranes.
Grade 3: Confluent ulcerations or pseudomembranes; bleeding with minor trauma.
Grade 4: Tissue necrosis; significant spontaneous bleeding; life-threatening consequences.

Grade 5: Death.

Mandatory Visualization
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of TAK-733.
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Caption: Workflow for the management of dose-limiting toxicities of TAK-733.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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